molecular formula C9H14O B6242141 spiro[2.6]nonan-6-one CAS No. 2408972-81-4

spiro[2.6]nonan-6-one

Cat. No.: B6242141
CAS No.: 2408972-81-4
M. Wt: 138.2
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Description

Spiro[2.6]nonan-6-one: is a chemical compound characterized by a unique spirocyclic structure. This compound has garnered significant attention in various fields of research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.6]nonan-6-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable ketone with a cyclopropane derivative can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.6]nonan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to spirocyclic alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products:

    Oxidation: Spirocyclic ketones or carboxylic acids.

    Reduction: Spirocyclic alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: Spiro[2.6]nonan-6-one is used as a building block in organic synthesis, enabling the creation of complex spirocyclic structures. Its unique geometry makes it valuable in the development of novel compounds.

Biology and Medicine: The compound’s potential biological activity has led to its investigation in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for various applications, including the production of polymers and catalysts.

Mechanism of Action

The mechanism by which spiro[2.6]nonan-6-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its efficacy .

Comparison with Similar Compounds

    Spiro[4.4]nonane: Another spirocyclic compound with a different ring size.

    Spiro[5.5]undecane: A larger spirocyclic compound with distinct properties.

Uniqueness: Spiro[2.6]nonan-6-one stands out due to its specific ring size and structural features. Its unique geometry provides distinct reactivity and biological activity compared to other spirocyclic compounds .

Properties

CAS No.

2408972-81-4

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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